Acetyl Citalopram-d6 Oxalate

LC-MS/MS quantification isotopic interference mass shift

Acetyl Citalopram-d6 Oxalate (CAS 2714413-93-9) is a stable isotope-labeled reference standard in which six deuterium atoms replace the six N-methyl hydrogens of Acetyl Citalopram Oxalate (unlabeled CAS 637026-02-9), generating a nominal +6 Da mass shift. The parent compound, Acetyl Citalopram, replaces the 5-cyano group of citalopram with a 5-acetyl moiety and has been evaluated as a serotonin transporter (SERT) ligand in preclinical models.

Molecular Formula C₂₃H₂₀D₆FNO₆
Molecular Weight 437.49
Cat. No. B1163191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Citalopram-d6 Oxalate
Synonyms1-[1-[3-(Dimethyl-d6 -amino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-ethanone Ethanedioate
Molecular FormulaC₂₃H₂₀D₆FNO₆
Molecular Weight437.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Citalopram-d6 Oxalate: Deuterated Reference Standard for Citalopram Impurity Profiling and Serotonin Transporter Research


Acetyl Citalopram-d6 Oxalate (CAS 2714413-93-9) is a stable isotope-labeled reference standard in which six deuterium atoms replace the six N-methyl hydrogens of Acetyl Citalopram Oxalate (unlabeled CAS 637026-02-9), generating a nominal +6 Da mass shift [1]. The parent compound, Acetyl Citalopram, replaces the 5-cyano group of citalopram with a 5-acetyl moiety and has been evaluated as a serotonin transporter (SERT) ligand in preclinical models [2]. As a deuterated oxalate salt with molecular formula C23H20D6FNO6 and molecular weight 437.49 g/mol, this compound is supplied as a neat reference material primarily for use as an internal standard in quantitative LC-MS/MS bioanalytical methods targeting acetyl citalopram, a known impurity and degradation product of citalopram drug substance [1].

Why Unlabeled Acetyl Citalopram or Citalopram-d6 Cannot Substitute for Acetyl Citalopram-d6 Oxalate in Quantitative Analysis


In LC-MS/MS bioanalysis, accurate quantification requires an internal standard (IS) that co-elutes with the target analyte but is distinguishable by mass. Using unlabeled Acetyl Citalopram Oxalate as an IS fails because the IS signal cannot be resolved from the endogenous analyte signal. Using a structurally mismatched deuterated analog such as Citalopram-d6 introduces differential ionization efficiency and chromatographic retention, invalidating the fundamental assumption of identical extraction recovery and matrix effect compensation [1]. The acetyl moiety versus the cyano group in citalopram creates distinct chromatographic properties (different retention times and MS fragmentation patterns), making Citalopram-d6 unsuitable as a surrogate IS for acetyl citalopram quantification [2]. Furthermore, regulatory guidances from the FDA and EMA for bioanalytical method validation explicitly recommend that the IS be a stable isotopically labeled analog of the analyte itself, not of a structurally distinct compound, to meet acceptance criteria for accuracy and precision [3].

Quantitative Differentiation Evidence for Acetyl Citalopram-d6 Oxalate Versus Closest Comparators


Mass Shift and Isotopic Resolution: d6 (+6 Da) Versus Unlabeled Acetyl Citalopram and Hypothetical d3 Labeling

Acetyl Citalopram-d6 Oxalate provides a nominal +6 Da mass shift relative to unlabeled Acetyl Citalopram Oxalate (monoisotopic exact mass 431.21 Da for the free base vs. 437.21 Da for d6, as computed by PubChem) [1]. A minimum +3 Da mass shift is required for reliable LC-MS/MS internal standardization of small molecules (<1000 Da) to avoid isotopic cross-talk from natural-abundance 13C and 15N isotopes [2]. The d6 label (+6 Da) provides a safety margin over d3 (+3 Da) or d4 (+4 Da) alternatives, whose signals can partially overlap with the M+2 or M+3 natural isotope envelope of the unlabeled analyte, particularly at high concentrations where the analyte's isotopic contribution to the IS channel becomes non-negligible. Gu et al. (2012) demonstrated that accurate isotopic interference calculation is essential for SIL-IS selection and that overlabelling (excessive isotopic substitution) is preferable to underlabelling for minimizing interference [2].

LC-MS/MS quantification isotopic interference mass shift internal standard

Chemical Purity and Isotopic Enrichment Specifications: Acetyl Citalopram-d6 Oxalate Versus Citalopram-d6 Oxalate

Commercial isotopically labeled citalopram-d6 oxalate (CAS 1246819-94-2) is routinely supplied with certified specifications of ≥95% chemical purity by HPLC and ≥98 atom% D isotopic enrichment, as documented by BOC Sciences for their catalog product . The structurally analogous Acetyl Citalopram-d6 Oxalate is typically supplied with ≥95% chemical purity per vendor specifications from Toronto Research Chemicals (TRC catalog A168307) . While Acetyl Citalopram-d6 Oxalate carries a 5-acetyl substituent rather than the 5-cyano group of citalopram-d6, both compounds share the identical d6-dimethylamino labeling pattern and oxalate counterion, and the isotopic enrichment target of ≥98 atom% D is a class-standard specification for pharmaceutical reference-grade deuterated small molecules .

isotopic enrichment chemical purity atom% D reference standard quality

Structural Differentiation from Citalopram-d6: Acetyl vs. Cyano Functionality and Chromatographic Retention

Acetyl Citalopram-d6 Oxalate differs fundamentally from Citalopram-d6 in possessing a 5-acetyl group (—C(=O)CH3) in place of the 5-cyano group (—C≡N) present in citalopram. This substitution alters the compound's reversed-phase chromatographic retention (predicted logP difference of approximately +0.3 units for the acetyl analog versus cyano), its UV absorption profile (acetyl carbonyl contributes to the chromophore at ~250 nm), and its MS/MS fragmentation pathway (loss of ketene, —CH2=C=O, 42 Da from the acetyl group versus no equivalent neutral loss from the cyano group) . Madsen et al. (2003) reported that the 5-acetyl analog of citalopram exhibited different brain uptake kinetics compared to the 5-cyano parent in rodent ex vivo studies, with maximal thalamus-to-cerebellum ratios of 1.3 reached after 85 minutes for the 5-methyl analog, while the acetyl and piperidinyl carbonyl analogs showed distinct biodistribution profiles [1]. Consequently, Acetyl Citalopram-d6 cannot be analytically or biologically substituted by Citalopram-d6 in any application requiring fidelity to the acetyl citalopram scaffold.

chromatographic separation structural analog impurity profiling SERT ligand

Analytical Performance of Deuterated Internal Standards in SSRI Quantification: Accuracy and Precision Benchmarks

Ansermot et al. (2010) validated an SPE-HPLC-MS method for simultaneous quantification of five SSRIs and metabolites in human plasma using a stable isotope-labeled IS for each analyte. The method achieved trueness of 84.2–109.6%, repeatability (intra-assay precision) of 0.9–14.6% CV, and intermediate precision of 1.8–18.0% CV across the entire assay range (1–500 ng/mL for citalopram), with internal standard-normalized matrix effects below 13% [1]. In a separate study, a UPLC-MS/MS screening method for 68 psychoactive drugs in whole blood employed Citalopram-D6 among four deuterated IS standards, achieving negligible carry-over, very good linearity, and matrix effects within acceptance limits [2]. These studies establish quantitative benchmarks for deuterated SSRI internal standard performance. While Acetyl Citalopram-d6 Oxalate has not been the subject of a dedicated published method validation, the analytical principles governing deuterated SSRI analog performance are directly transferable based on shared deuteration chemistry, ionization behavior, and extraction characteristics within the citalopram structural class [3].

bioanalytical method validation trueness repeatability matrix effect

Deuterium Kinetic Isotope Effect (KIE) on Citalopram-Class N-Demethylation: Implications for Tracer Studies

Citalopram undergoes primary N-demethylation by CYP2C19 and CYP3A4, with a secondary contribution from CYP2D6 [1]. The deuterium atoms in Acetyl Citalopram-d6 are located exclusively on the N-dimethylamino group—the same position that undergoes cytochrome P450-mediated oxidative N-demethylation. Deuteration at this metabolically labile site introduces a primary deuterium kinetic isotope effect (KIE) that can slow N-demethylation relative to the unlabeled compound. Russak and Bednarczyk (2019) reviewed the impact of deuterium substitution on drug pharmacokinetics, noting that deuteration at metabolic soft spots can reduce clearance, redirect metabolism toward alternative pathways, and reduce toxicity—as exemplified by deutetrabenazine, the first FDA-approved deuterated drug [2]. The d6 labeling pattern (six deuterium atoms on two methyl groups) maximizes the KIE at the N-demethylation site compared to d3 labeling of a single methyl group, providing a more pronounced metabolic isotope effect useful for mechanistic ADME studies .

deuterium isotope effect CYP450 metabolism N-demethylation metabolic switching

Pharmaceutical Impurity Reference Standard: Regulatory Utility for Citalopram Drug Substance Quality Control

Acetyl Citalopram is a known process-related impurity and potential degradation product of citalopram hydrobromide drug substance. Sun et al. (2007) characterized trace-level impurities in bulk citalopram by HPLC/tandem multistage mass spectrometry, establishing the analytical framework for impurity identification [1]. The deuterated Acetyl Citalopram-d6 Oxalate serves as the definitive internal standard for quantifying this specific impurity in citalopram active pharmaceutical ingredient (API) and finished dosage forms. Regulatory submissions (ANDA, DMF) require impurity reference standards that are fully characterized with Certificates of Analysis including identity, purity, and isotopic enrichment data [2]. While Citalopram-d6 can serve as an IS for the citalopram parent drug, it cannot serve as an IS for acetyl citalopram impurity quantification due to the structural mismatch documented above. ClearSynth and other ISO 17034-accredited reference material producers supply Acetyl Citalopram-d6 Oxalate with full COA documentation supporting regulatory filing requirements .

impurity profiling pharmacopoeial reference standard ANDA submission DMF

High-Value Application Scenarios for Acetyl Citalopram-d6 Oxalate in Pharmaceutical Research and Quality Control


Quantitative LC-MS/MS Impurity Profiling of Citalopram Drug Substance for ANDA Submission

Use Acetyl Citalopram-d6 Oxalate as the stable isotope-labeled internal standard (SIL-IS) in a validated LC-MS/MS method to quantify acetyl citalopram impurity levels in citalopram hydrobromide API. The +6 Da mass shift eliminates isotopic interference from the unlabeled impurity, while the structural match ensures identical extraction recovery and ionization efficiency. This is a regulatory expectation for ANDA filers establishing impurity specifications per ICH Q3A guidelines [1]. The certified COA with isotopic enrichment data supports method validation documentation required by FDA reviewers .

Metabolic Pathway Tracing of Acetyl Citalopram Using Deuterium Kinetic Isotope Effect

Employ Acetyl Citalopram-d6 Oxalate in in vitro CYP450 metabolism studies to investigate the N-demethylation pathway. The six deuterium atoms on the N-dimethylamino group generate a primary kinetic isotope effect (kH/kD ~3–7) that slows N-demethylation relative to unlabeled acetyl citalopram, enabling identification of metabolic soft spots and potential metabolic switching to alternative pathways . This application is directly supported by the deuterium KIE literature on citalopram-class compounds and the review of Russak and Bednarczyk (2019) documenting deuteration effects on drug metabolism [2].

Serotonin Transporter (SERT) Binding Assays Using Deuterated Tracer

Utilize Acetyl Citalopram-d6 Oxalate as a non-radioactive tracer in SERT binding displacement assays, leveraging the foundational work of Madsen et al. (2003) who characterized acetyl citalopram analogs as SERT ligands [3]. The deuterium label enables MS-based quantification of bound vs. free ligand without the radiolabel handling constraints of 11C or 3H tracers. This approach is valuable for laboratories transitioning from radioactive to MS-based binding assay platforms for transporter pharmacology studies.

Method Cross-Validation Between Citalopram and Acetyl Citalopram Analytical Methods

In forensic toxicology and therapeutic drug monitoring (TDM) laboratories, Acetyl Citalopram-d6 Oxalate serves as the definitive internal standard for verifying the absence of cross-reactivity between citalopram and acetyl citalopram channels in multi-analyte LC-MS/MS panels. Studies using Citalopram-D6 as one of four deuterated IS in 68-analyte forensic screening methods demonstrate the established role of compound-specific deuterated standards in ensuring selectivity [4]. The structurally distinct acetyl analog requires its own d6-labeled IS, as confirmed by the Ansermot et al. (2010) principle of one SIL-IS per analyte for optimal method robustness [5].

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